![molecular formula C39H72N2O13 B12314366 (10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)
(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (10E)-6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one ist ein komplexes organisches Molekül mit mehreren funktionellen Gruppen, darunter Hydroxyl-, Methoxy- und Dimethylaminogruppen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst mehrere Schritte, darunter die Bildung von Oxanringen und die Einführung verschiedener funktioneller Gruppen. Die Reaktionsbedingungen erfordern typischerweise spezifische Katalysatoren und Lösungsmittel, um die korrekte Bildung des gewünschten Produkts zu gewährleisten. Beispielsweise wurde gezeigt, dass die Verwendung von Nickel-NTA-KopfGruppen als Plattform für die Kryo-EM-Probenpräparation Proben vor der Luft/Wasser-Grenzfläche schützt und eine größere Bandbreite an Orientierungen ermöglicht .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die großtechnische Synthese unter Verwendung automatisierter Systeme umfassen, um Konsistenz und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie der Kryo-Elektronenmikroskopie (Kryo-EM) kann bei der Präparation und Analyse der Verbindung helfen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Methoxyiminogruppe kann zu Aminen reduziert werden.
Substitution: Die Dimethylaminogruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation der Hydroxylgruppen zur Bildung von Ketonen führen, während die Reduktion der Methoxyiminogruppe zur Bildung von Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Ausgangsmaterial für die Synthese komplexerer Moleküle.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Medikamentenkandidat.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann sie beispielsweise an bestimmte Rezeptoren oder Enzyme binden, was zu Veränderungen in zellulären Prozessen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige ähnliche Verbindungen umfassen:
Diethylmalonat: Wird bei der Synthese von Barbituraten und anderen Verbindungen verwendet.
Adapalen-verwandte Verbindung E: Wird in pharmazeutischen Anwendungen verwendet.
Einzigartigkeit
Was diese Verbindung auszeichnet, ist ihre einzigartige Kombination von funktionellen Gruppen und ihr Potenzial für vielfältige Anwendungen in verschiedenen Bereichen. Ihre komplexe Struktur ermöglicht verschiedene Arten von chemischen Reaktionen und Interaktionen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C39H72N2O13 |
|---|---|
Molekulargewicht |
777.0 g/mol |
IUPAC-Name |
(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29+ |
InChI-Schlüssel |
BZXVFUGKJGEBBE-JVFAEYSFSA-N |
Isomerische SMILES |
CCC1C(C(C(/C(=N/OC)/C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
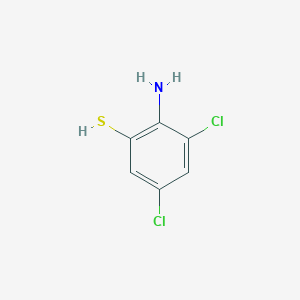

![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)
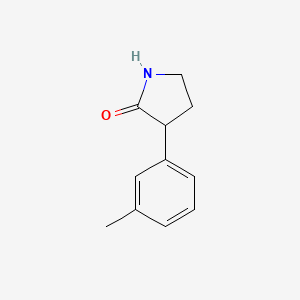

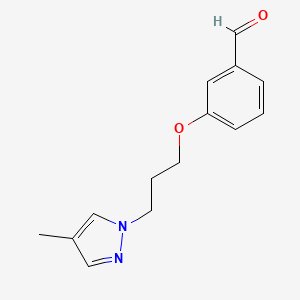
![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![Tert-butyl 4-[5-cyano-2-(ethylamino)pyrimidin-4-yl]piperidine-1-carboxylate](/img/structure/B12314360.png)
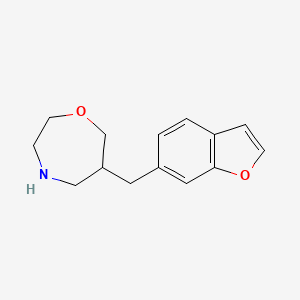
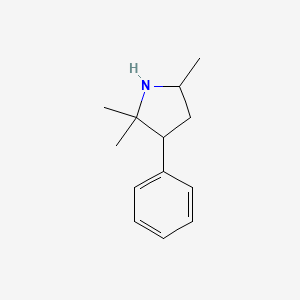
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-ol, endo](/img/structure/B12314374.png)
![(4-nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12314375.png)
